molecular formula C16H18N8O14 B14720547 Butane-1,4-diamine;2,4,6-trinitrophenol CAS No. 18605-28-2

Butane-1,4-diamine;2,4,6-trinitrophenol

Cat. No.: B14720547
CAS No.: 18605-28-2
M. Wt: 546.4 g/mol
InChI Key: VKPQBZPTVSTCCJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

    Butane-1,4-diamine: This compound can be synthesized through the hydrogenation of succinonitrile. The reaction involves the reduction of succinonitrile using hydrogen gas in the presence of a catalyst such as nickel or palladium.

    2,4,6-Trinitrophenol: This compound is typically prepared by the nitration of phenol. The reaction involves treating phenol with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 2,4,6-trinitrophenol.

Industrial Production Methods

    Butane-1,4-diamine: Industrially, butane-1,4-diamine is produced by the hydrogenation of succinonitrile, which is derived from the reaction of acrylonitrile with hydrogen cyanide.

    2,4,6-Trinitrophenol: Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of sulfuric acid and nitric acid under controlled conditions to ensure safety and maximize yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butane-1,4-diamine can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.

    Reduction: 2,4,6-Trinitrophenol can be reduced to form amino derivatives, such as 2,4,6-triaminophenol.

    Substitution: Both butane-1,4-diamine and 2,4,6-trinitrophenol can undergo substitution reactions. For example, butane-1,4-diamine can react with acyl chlorides to form amides, while 2,4,6-trinitrophenol can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as acyl chlorides, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation of Butane-1,4-diamine: Products include butanedial and butanedioic acid.

    Reduction of 2,4,6-Trinitrophenol: Products include 2,4,6-triaminophenol.

    Substitution Reactions: Products vary depending on the reagents used, such as amides from butane-1,4-diamine and substituted phenols from 2,4,6-trinitrophenol.

Scientific Research Applications

Chemistry

    Synthesis of Polymers: Butane-1,4-diamine is used as a monomer in the synthesis of polyamides and polyurethanes.

    Explosive Detection: 2,4,6-Trinitrophenol is used in the development of sensors for detecting explosives due to its nitroaromatic structure.

Biology

    Biogenic Amine: Butane-1,4-diamine is a biogenic amine involved in cellular metabolism and growth.

Medicine

    Antimicrobial Agents: Derivatives of butane-1,4-diamine are investigated for their antimicrobial properties.

    Drug Development: 2,4,6-Trinitrophenol derivatives are explored for potential therapeutic applications.

Industry

    Corrosion Inhibitors: Butane-1,4-diamine is used in formulations to prevent corrosion in industrial systems.

    Dyes and Pigments: 2,4,6-Trinitrophenol is used in the production of dyes and pigments.

Mechanism of Action

Butane-1,4-diamine

    Molecular Targets: Butane-1,4-diamine interacts with enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase.

    Pathways: It is involved in the biosynthesis of spermidine and spermine, which are essential for cell growth and differentiation.

2,4,6-Trinitrophenol

    Molecular Targets: 2,4,6-Trinitrophenol interacts with proteins and enzymes through its nitro groups, leading to oxidative stress and cellular damage.

    Pathways: It induces oxidative stress pathways, leading to apoptosis in cells.

Comparison with Similar Compounds

Similar Compounds

    Butane-1,4-diamine: Similar compounds include 1,3-diaminopropane and 1,6-diaminohexane.

    2,4,6-Trinitrophenol: Similar compounds include 2,4,6-trinitrotoluene and 2,4-dinitrophenol.

Uniqueness

    Butane-1,4-diamine: Its role as a biogenic amine and its involvement in polyamine biosynthesis make it unique compared to other diamines.

    2,4,6-Trinitrophenol: Its high explosive power and use in explosive detection distinguish it from other nitroaromatic compounds.

Properties

CAS No.

18605-28-2

Molecular Formula

C16H18N8O14

Molecular Weight

546.4 g/mol

IUPAC Name

butane-1,4-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/2C6H3N3O7.C4H12N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-4-6/h2*1-2,10H;1-6H2

InChI Key

VKPQBZPTVSTCCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCN)CN

Origin of Product

United States

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